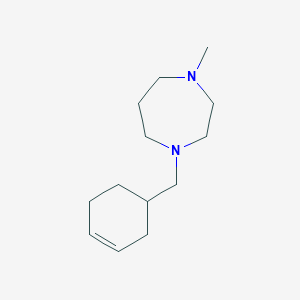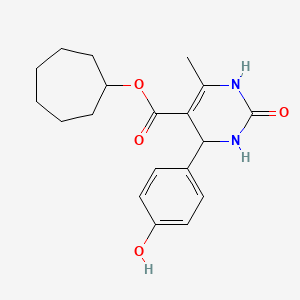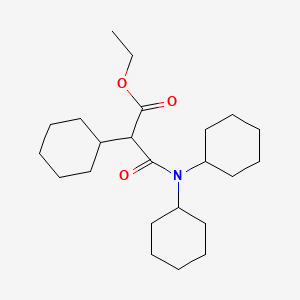
1-(3-chlorobenzyl)-1H-indole-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-chlorobenzyl)-1H-indole-3-carbonitrile, also known as CCIC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CCIC is a heterocyclic compound that belongs to the indole family, which is known for its diverse biological activities.
科学研究应用
1-(3-chlorobenzyl)-1H-indole-3-carbonitrile has been extensively studied for its potential applications in various fields. In medicinal chemistry, 1-(3-chlorobenzyl)-1H-indole-3-carbonitrile has been shown to possess anticancer, antiviral, and antibacterial activities. 1-(3-chlorobenzyl)-1H-indole-3-carbonitrile has also been reported to exhibit anti-inflammatory, antioxidant, and neuroprotective effects. In addition, 1-(3-chlorobenzyl)-1H-indole-3-carbonitrile has been investigated for its potential use as a fluorescent probe for detecting metal ions in biological systems.
作用机制
The mechanism of action of 1-(3-chlorobenzyl)-1H-indole-3-carbonitrile is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 1-(3-chlorobenzyl)-1H-indole-3-carbonitrile has been reported to inhibit the activity of DNA topoisomerases, which are enzymes that are essential for DNA replication and transcription. 1-(3-chlorobenzyl)-1H-indole-3-carbonitrile has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune responses.
Biochemical and Physiological Effects:
1-(3-chlorobenzyl)-1H-indole-3-carbonitrile has been shown to exert various biochemical and physiological effects in vitro and in vivo. In cancer cells, 1-(3-chlorobenzyl)-1H-indole-3-carbonitrile has been reported to induce cell cycle arrest and apoptosis, which are mechanisms that lead to the death of cancer cells. 1-(3-chlorobenzyl)-1H-indole-3-carbonitrile has also been shown to inhibit the growth and metastasis of cancer cells in animal models. In addition, 1-(3-chlorobenzyl)-1H-indole-3-carbonitrile has been reported to reduce inflammation and oxidative stress in animal models of various diseases.
实验室实验的优点和局限性
1-(3-chlorobenzyl)-1H-indole-3-carbonitrile has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. 1-(3-chlorobenzyl)-1H-indole-3-carbonitrile is also relatively easy to synthesize and can be obtained in large quantities. However, 1-(3-chlorobenzyl)-1H-indole-3-carbonitrile has some limitations, such as its low water solubility and potential toxicity at high concentrations. Therefore, caution should be taken when handling 1-(3-chlorobenzyl)-1H-indole-3-carbonitrile in lab experiments.
未来方向
There are several future directions for the research on 1-(3-chlorobenzyl)-1H-indole-3-carbonitrile. One potential direction is to investigate the structure-activity relationship of 1-(3-chlorobenzyl)-1H-indole-3-carbonitrile and its analogs to identify more potent and selective compounds for various applications. Another direction is to explore the potential use of 1-(3-chlorobenzyl)-1H-indole-3-carbonitrile as a theranostic agent, which can simultaneously diagnose and treat diseases. Furthermore, the development of novel drug delivery systems for 1-(3-chlorobenzyl)-1H-indole-3-carbonitrile may enhance its therapeutic efficacy and reduce its toxicity. Finally, the investigation of the pharmacokinetics and pharmacodynamics of 1-(3-chlorobenzyl)-1H-indole-3-carbonitrile in animal models and humans may facilitate its translation from bench to bedside.
Conclusion:
In conclusion, 1-(3-chlorobenzyl)-1H-indole-3-carbonitrile is a promising chemical compound that has potential applications in various fields. The synthesis of 1-(3-chlorobenzyl)-1H-indole-3-carbonitrile is relatively simple, and it can be obtained in large quantities. 1-(3-chlorobenzyl)-1H-indole-3-carbonitrile has been shown to possess various biological activities, including anticancer, antiviral, and antibacterial activities. However, further research is needed to fully understand the mechanism of action of 1-(3-chlorobenzyl)-1H-indole-3-carbonitrile and its potential applications.
合成方法
The synthesis of 1-(3-chlorobenzyl)-1H-indole-3-carbonitrile involves the reaction of 3-chlorobenzylamine with indole-3-carboxaldehyde in the presence of a catalyst. This reaction results in the formation of 1-(3-chlorobenzyl)-1H-indole-3-carbonitrile as a white crystalline solid. The yield of 1-(3-chlorobenzyl)-1H-indole-3-carbonitrile can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
属性
IUPAC Name |
1-[(3-chlorophenyl)methyl]indole-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2/c17-14-5-3-4-12(8-14)10-19-11-13(9-18)15-6-1-2-7-16(15)19/h1-8,11H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDFYGPOATKAPDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC3=CC(=CC=C3)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chlorobenzyl)-1H-indole-3-carbonitrile | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,1'-methylenebis{3-[2-hydroxy-3-(2-methyl-1H-imidazol-1-yl)propyl]-5,5-dimethyl-2,4-imidazolidinedione}](/img/structure/B5219359.png)
![2-(2,4-dichlorophenyl)-3-[3-(4-nitrophenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B5219368.png)
![5-{2-[2-(3,4-dimethylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5219373.png)
![2-[4-[(8-fluoro-2-quinolinyl)methyl]-1-(4-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B5219377.png)

![4-{2-[1-(4-bromophenyl)ethylidene]hydrazino}-N-(4-ethoxyphenyl)-4-oxobutanamide](/img/structure/B5219388.png)
![6-methyl-5-{5-[3-(1H-pyrazol-1-ylmethyl)phenyl]-1,2,4-oxadiazol-3-yl}-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B5219390.png)

![1-{1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]-2-methylcyclohexyl}-4-phenylpiperazine](/img/structure/B5219420.png)

![[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy](phenyl)acetic acid](/img/structure/B5219441.png)
![1-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-[(2E)-3-phenyl-2-propen-1-yl]piperazine](/img/structure/B5219446.png)
![tert-butyl 4-(1-(2,4-dimethylphenyl)-3-{[(4-fluorophenyl)amino]carbonyl}-1H-pyrazol-4-yl)-1-piperidinecarboxylate](/img/structure/B5219458.png)
![1-(4-bromophenyl)-3-[(2-methyl-5-nitrophenyl)amino]-2-propen-1-one](/img/structure/B5219463.png)